Cas no 2034481-51-9 (N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide)

N-Benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide is a specialized heterocyclic compound featuring a pyrrolidine core functionalized with a pyridazin-3-yloxy moiety and an N-benzyl carboxamide group. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for targeting biologically relevant receptors or enzymes. The pyridazine and pyrrolidine motifs may enhance binding affinity and selectivity, while the benzyl carboxamide group offers versatility for further derivatization. Its well-defined synthetic route and modular design make it a valuable intermediate for developing novel bioactive molecules. The compound's stability and solubility profile further support its applicability in drug discovery and mechanistic studies.
N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide structure
2034481-51-9 structure
Product Name:N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide
CAS No:2034481-51-9
MF:C16H18N4O2
MW:298.339723110199
CID:5351256
Update Time:2025-06-12

N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide
    • N-benzyl-3-pyridazin-3-yloxypyrrolidine-1-carboxamide
    • Inchi: 1S/C16H18N4O2/c21-16(17-11-13-5-2-1-3-6-13)20-10-8-14(12-20)22-15-7-4-9-18-19-15/h1-7,9,14H,8,10-12H2,(H,17,21)
    • InChI Key: FQYLRZNOSRHKTR-UHFFFAOYSA-N
    • SMILES: O(C1=CC=CN=N1)C1CN(C(NCC2C=CC=CC=2)=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 360
  • XLogP3: 1.2
  • Topological Polar Surface Area: 67.4

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Additional information on N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide

N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide (CAS No. 2034481-51-9): An Emerging Compound in Medicinal Chemistry

N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide (CAS No. 2034481-51-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.

The molecular structure of N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide is characterized by a pyrrolidine ring substituted with a benzyl group and a pyridazine moiety. The presence of these functional groups imparts the compound with distinct chemical and biological properties, making it a promising candidate for various pharmacological studies. Recent research has focused on elucidating the mechanisms of action and potential therapeutic targets of this compound.

One of the key areas of interest is the role of N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide in modulating neurotransmitter systems. Studies have shown that this compound can interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and receptor activation. This interaction could have implications for treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

In addition to its potential CNS applications, N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide has been investigated for its anti-inflammatory properties. In vitro and in vivo studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide has also been a subject of interest. Research has shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters, making it suitable for further development as a therapeutic agent. Preclinical studies have evaluated its safety and efficacy, with promising results indicating low toxicity and high therapeutic potential.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide, facilitating its large-scale production for research and development purposes. Various synthetic routes have been explored, including catalytic methods and microwave-assisted synthesis, which offer improved yields and reduced reaction times.

The structural diversity of pyrrolidine derivatives has led to the development of numerous analogs of N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide. These analogs are being studied to optimize their pharmacological properties and identify lead compounds for drug development. Structure-activity relationship (SAR) studies have provided valuable insights into the key structural features responsible for the biological activity of these compounds.

In conclusion, N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide (CAS No. 2034481-51-9) represents an exciting advancement in medicinal chemistry. Its unique molecular structure, combined with its diverse biological activities, positions it as a promising candidate for further research and potential therapeutic applications. Ongoing studies are expected to uncover new insights into its mechanisms of action and broaden its scope in drug discovery and development.

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